molecular formula C11H9BrFNO3 B14857937 1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B14857937
M. Wt: 302.10 g/mol
InChI Key: NEBVPCJFBKDEAG-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a bromo-fluorophenyl group and a carboxylic acid group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of fluorobenzene to produce 4-bromo-3-fluorobenzene, followed by a series of reactions to introduce the pyrrolidine and carboxylic acid groups . The reaction conditions often require the use of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, palladium catalysts, and strong oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation might yield carboxylic acids or ketones.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromo and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring with bromo and fluoro substitutions, providing distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9BrFNO3

Molecular Weight

302.10 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H9BrFNO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)

InChI Key

NEBVPCJFBKDEAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Br)F)C(=O)O

Origin of Product

United States

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